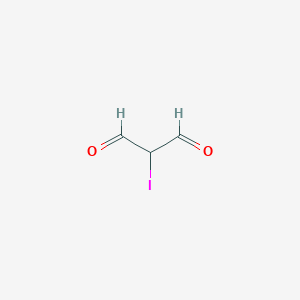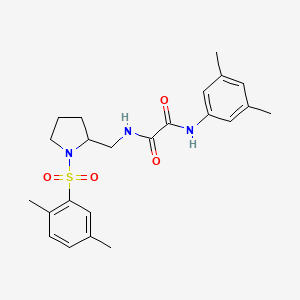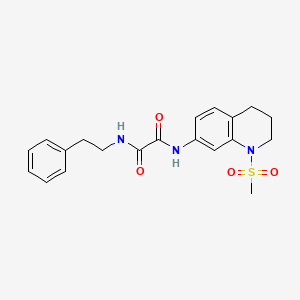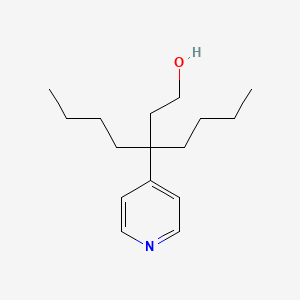
3-Butyl-3-pyridin-4-yl-heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Butyl-3-pyridin-4-yl-heptan-1-ol” is a biochemical compound with the molecular formula C16H27NO and a molecular weight of 249.39 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 249.39 and a molecular formula of C16H27NO . Other specific properties like boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Medicinal Chemistry
- 3-Butyl-3-pyridin-4-yl-heptan-1-ol serves as an intermediate in synthesizing novel cancer multidrug resistance chemosensitizers. The bis-Wittig reagent 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, used for the preparation of related compounds, aids in developing chemosensitizers to combat cancer multidrug resistance (Stivanello et al., 2002).
Organic Synthesis and Catalysis
- In the field of organic synthesis, derivatives of this compound are used in catalytic processes, such as the carbonylation of alkynols. This process, facilitated by Pd(II)/2-PyPPh2 in organic solvents or ionic liquids, leads to the formation of α-methylene γ- and δ-lactones, which have significant implications in synthetic organic chemistry (Consorti et al., 2002).
Materials Science and OLED Technology
- In materials science, particularly in the context of organic light-emitting diodes (OLEDs), this compound derivatives are used to synthesize heteroleptic Ir(III) metal complexes. These complexes are important for creating high-performance sky-blue- and white-emitting OLEDs, demonstrating the material's utility in advanced display technologies (Chang et al., 2013).
Environmental and Energy Applications
- The compound and its derivatives have applications in environmental and energy-related fields. For instance, 1-butyl-3-Xpyridinium dicyanamide ionic liquids, related to this compound, have been studied for their potential in extracting pyridine from fuels, which is crucial for fuel purification and environmental conservation efforts (Verdía et al., 2017).
Chemical Sensing and Detection
- Derivatives of this compound are utilized in the assembly of polymeric-based ternary europium (III) complex systems for optical sensing. This application is significant in the development of novel sensors, particularly for detecting chemical changes through luminescent signal transduction (Li et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-butyl-3-pyridin-4-ylheptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-5-9-16(11-14-18,10-6-4-2)15-7-12-17-13-8-15/h7-8,12-13,18H,3-6,9-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORZLPKADJLNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCO)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)


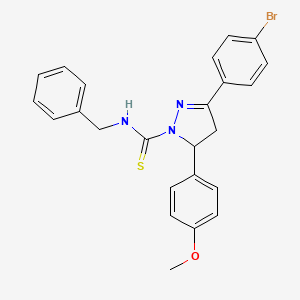

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
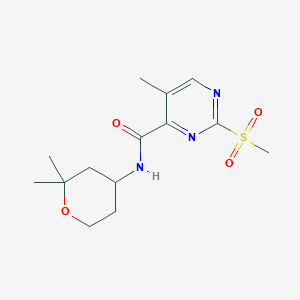
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
